Benzyl phenyl ether

Description

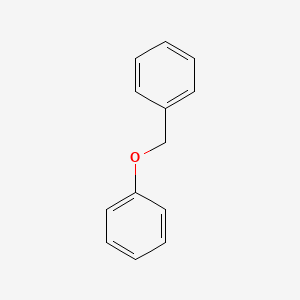

Structure

3D Structure

Properties

IUPAC Name |

phenoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTNYLSAWDQNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870813 | |

| Record name | Benzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-80-5, 31324-44-4 | |

| Record name | Benzyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031324444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl phenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl Phenyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL PHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUE863N0L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzyl Phenyl Ether: A Comprehensive Technical Guide on Physical Properties and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties and safety data for benzyl phenyl ether. The information is presented to support research, development, and safety assessments involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experimental procedures are provided.

Physical Properties

This compound is a solid at room temperature, appearing as white to light brown-orange chunks or powder.[1][2][3] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O | [4][5] |

| Molecular Weight | 184.23 g/mol | [4][5] |

| Melting Point | 39-41 °C | [1][6][7] |

| Boiling Point | 286-287 °C | [2][6][7] |

| Density | 1.057 g/cm³ | [1][5] |

| Flash Point | 110.8 °C - 113 °C (closed cup) | [1][2] |

| Solubility | Insoluble in water | [6][7] |

| Appearance | White to light brown-orange chunks or powder | [1][2][3] |

Safety Data

The safety profile of this compound is characterized by its potential for irritation to the skin, eyes, and respiratory system.[4][8] The following tables summarize the GHS hazard classifications and precautionary statements.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Warning |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Warning |

Data sourced from PubChem and commercial supplier safety data sheets.[4][9][10]

GHS Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |

| P264 | Wash skin thoroughly after handling.[10] |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[10] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

| P319 | Get medical help if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[10] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[10] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Data sourced from ECHA C&L Inventory and supplier safety data sheets.[4]

Experimental Protocols

The following are detailed methodologies for determining the key physical and safety properties of chemical substances like this compound.

Physical Property Determination

3.1.1. Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined by heating a small sample in a capillary tube.

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-20 °C per minute initially.

-

As the melting point is approached, the heating rate is reduced to 1-2 °C per minute.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[11][12][13]

-

3.1.2. Boiling Point Determination (Micro Method)

For small quantities of liquid, the boiling point can be determined using a micro-boiling point apparatus.

-

Apparatus: Thiele tube or other heating bath, small test tube, capillary tube (sealed at one end), thermometer.

-

Procedure:

-

A few drops of the liquid are placed in the small test tube.

-

A capillary tube, with its sealed end uppermost, is placed inside the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube.

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[14][15][16]

-

3.1.3. Flash Point Determination (Pensky-Martens Closed Cup)

The flash point is determined using a closed-cup tester to simulate a closed environment.

-

Apparatus: Pensky-Martens closed-cup tester.

-

Procedure:

-

The test cup is filled with the sample to the specified level.

-

The lid is placed on the cup, and the apparatus is heated at a slow, constant rate.

-

A test flame is periodically applied to the vapor space in the cup.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.

-

Safety Data Determination

3.2.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This test evaluates the potential of a substance to cause skin irritation.

-

Procedure:

-

A reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin, is used.

-

The test substance is applied topically to the surface of the RhE tissue.

-

After a defined exposure period, the substance is removed, and the tissue is incubated.

-

Cell viability is measured using a colorimetric assay (e.g., MTT assay).

-

A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.[20]

-

3.2.2. Acute Eye Irritation/Corrosion Test

This in vivo test assesses the potential of a substance to cause eye irritation or corrosion.

-

Procedure:

-

A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit). The other eye serves as a control.

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[1]

-

The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

The reversibility of the ocular effects is also observed over a period of up to 21 days.[22]

-

Logical Relationship of Properties and Safety

The physical properties of a substance like this compound are intrinsically linked to its safety profile and handling requirements. The following diagram illustrates these relationships.

References

- 1. ecetoc.org [ecetoc.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | C13H12O | CID 70352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 946-80-5 [chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. This compound | 946-80-5 | TCI AMERICA [tcichemicals.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. pennwest.edu [pennwest.edu]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 18. precisionlubrication.com [precisionlubrication.com]

- 19. senzagen.com [senzagen.com]

- 20. dermatest.com [dermatest.com]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. nucro-technics.com [nucro-technics.com]

Spectroscopic Profile of Benzyl Phenyl Ether: A Technical Guide

Introduction: Benzyl phenyl ether (IUPAC name: phenoxymethylbenzene) is an aromatic ether with the chemical formula C₁₃H₁₂O. It serves as a valuable model compound in research, particularly in studies related to the cleavage of ether bonds in lignin and coal.[1] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quantification, and the analysis of reaction pathways. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and data analysis.

Spectroscopic Data Summary

The structural features of this compound give rise to a distinct spectroscopic fingerprint. The methylene bridge and two different aromatic rings are clearly distinguishable in NMR, IR, and MS analyses. The quantitative data from these techniques are summarized below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is characterized by signals from the benzylic protons and the two distinct aromatic rings. The spectrum is typically recorded in deuterated chloroform (CDCl₃).[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | Multiplet | 5H | C₆H ₅-CH₂- |

| ~7.30 - 7.25 | Multiplet | 2H | -O-C₆H₄- (ortho-H) |

| ~7.00 - 6.95 | Multiplet | 3H | -O-C₆H₄- (meta- & para-H) |

| 5.06 | Singlet | 2H | -CH ₂- |

Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum shows seven distinct signals corresponding to the different carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| 158.6 | C-O (phenoxy group) |

| 137.0 | C-CH₂ (benzyl group, quaternary) |

| 129.5 | ortho-C (phenoxy group) |

| 128.6 | ortho/meta-C (benzyl group) |

| 128.1 | para-C (benzyl group) |

| 127.5 | meta-C (benzyl group) |

| 121.2 | para-C (phenoxy group) |

| 116.2 | meta-C (phenoxy group) |

| 70.0 | -C H₂- |

Note: Assignments are based on typical chemical shifts for substituted benzenes and ethers. Spectra are generally recorded in CDCl₃.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorptions corresponding to aromatic C-H bonds, C-O ether linkages, and the vibrations of the benzene rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060, 3030 | Medium | Aromatic C-H Stretch |

| ~2920, 2870 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| ~1600, 1495 | Strong | Aromatic C=C Ring Stretch |

| ~1240 | Strong | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) |

| ~1040 | Strong | Symmetric C-O-C Stretch |

| ~750, 690 | Strong | C-H Out-of-Plane Bending (Monosubstituted Rings) |

Note: Spectra are often obtained from a melt or as a KBr disc.[2][4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

| m/z | Relative Intensity | Proposed Fragment |

| 184 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | 100% (Base Peak) | [C₇H₇]⁺ (Tropylium Ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl Ion) |

| 65 | Moderate | [C₅H₅]⁺ |

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound is dominated by the cleavage of the benzylic C-O bond, which is the weakest bond in the molecule. This leads to the formation of the highly stable tropylium ion at m/z 91, which is consistently the base peak in the spectrum.[5]

Caption: Mass Spectrometry Fragmentation of this compound.

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline general procedures for NMR, IR, and GC-MS analysis.

General Spectroscopic Analysis Workflow

The logical flow for analyzing a chemical sample like this compound involves a series of spectroscopic techniques, each providing unique structural information.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Instrumentation: Place the NMR tube into the spectrometer's probe. Modern spectrometers typically operate at frequencies of 300 MHz or higher.[5]

-

Data Acquisition:

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized to achieve sharp, symmetrical peaks.

-

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

-

Acquisition: A standard single-pulse experiment is run. For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, which has a much lower natural abundance, 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation:

-

Melt (Thin Film): As this compound is a solid with a low melting point (39-41 °C), a small amount can be melted between two KBr or NaCl plates to create a thin liquid film.[1]

-

KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Place the sample (plates or pellet) into the spectrometer's sample holder.

-

Data Acquisition:

-

Background Scan: First, a background spectrum of the empty sample compartment (or a blank KBr pellet) is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: The sample is then scanned. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument's software automatically ratios the sample scan against the background scan to produce a transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: The system consists of a gas chromatograph coupled to a mass spectrometer. A capillary column (e.g., DB-5) is commonly used for separation.

-

Data Acquisition:

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the GC column. The column temperature is typically programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Detection: As this compound elutes from the column, it enters the mass spectrometer's ion source (typically using electron ionization at 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

-

-

Data Processing: The software generates a total ion chromatogram (TIC) and a mass spectrum for each chromatographic peak. The mass spectrum of the peak corresponding to this compound can then be analyzed for its molecular ion and fragmentation pattern.

References

- 1. This compound | 946-80-5 [chemicalbook.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. This compound(946-80-5) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(946-80-5) IR Spectrum [chemicalbook.com]

- 5. This compound | C13H12O | CID 70352 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of Benzyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical and foundational methods for the synthesis of benzyl phenyl ether, a significant structural motif in organic chemistry. The document provides a detailed overview of seminal synthetic strategies, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and related scientific fields.

Williamson Ether Synthesis: A Cornerstone of Ether Formation

The Williamson ether synthesis, first reported in the 1850s, remains one of the most fundamental and widely employed methods for the preparation of ethers, including this compound. The reaction proceeds via an SN2 mechanism, involving the reaction of a sodium phenoxide with a benzyl halide.

The overall reaction is as follows:

C₆H₅ONa + C₆H₅CH₂Cl → C₆H₅OCH₂C₆H₅ + NaCl

Classical Approach

In the traditional Williamson synthesis of this compound, sodium metal is reacted with phenol to form sodium phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide.[1]

Detailed Experimental Protocol: Classical Williamson Ether Synthesis[1]

Materials:

-

Phenol

-

Sodium metal

-

Absolute ethanol

-

Benzyl chloride (or benzyl bromide/iodide)

-

5% Sodium carbonate solution

-

Diethyl ether

-

Calcium chloride

Procedure:

-

In a suitable reaction vessel, dissolve 0.25 gram-equivalent of metallic sodium in 300 mL of absolute ethanol.

-

To this solution, add phenol dissolved in a small amount of absolute ethanol.

-

Add 0.2 moles of benzyl chloride to the mixture.

-

Heat the mixture under reflux with stirring for 5 hours, ensuring the exclusion of moisture.

-

After reflux, distill off a substantial amount of the ethanol using a 20-cm Vigreux column with stirring.

-

Cool the distillation residue and pour it into 100 mL of 5% aqueous sodium carbonate solution.

-

Extract the organic phase several times with diethyl ether.

-

Wash the combined ether extracts with water and dry over anhydrous calcium chloride.

-

Distill off the diethyl ether.

-

The crude this compound can be purified by fractional distillation or recrystallization from ethanol.

Quantitative Data:

| Parameter | Value |

| Yield | 80% |

| Melting Point | 40°C |

| Boiling Point | 286-287°C |

Phase-Transfer Catalysis (PTC) Modification

A significant improvement to the Williamson synthesis involves the use of phase-transfer catalysis (PTC). This modification is particularly useful for reactions involving a water-soluble nucleophile (like phenoxide generated in an aqueous base) and an organic-soluble electrophile (benzyl chloride). The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where the reaction occurs.[2] This method often leads to higher yields, milder reaction conditions, and avoids the use of metallic sodium.[2]

Detailed Experimental Protocol: Phase-Transfer Catalyzed Williamson Synthesis

Materials:

-

Phenol

-

Sodium hydroxide (aqueous solution)

-

Benzyl chloride

-

Phase-transfer catalyst (e.g., methyltrioctylammonium chloride)

-

Organic solvent (e.g., toluene)

Procedure:

-

In a reaction vessel, dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.

-

Add benzyl chloride and a catalytic amount of a quaternary ammonium salt (e.g., methyltrioctylammonium chloride).[2]

-

The reaction is carried out in a multiphase system, often without an additional organic solvent, with vigorous stirring at a controlled temperature.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the this compound by distillation or recrystallization.

Quantitative Data:

| Parameter | Value |

| Conversion | up to 98% |

| Yield | up to 91% |

Ullmann Condensation: A Copper-Catalyzed Approach

The Ullmann condensation, discovered by Fritz Ullmann in the early 1900s, is a classical method for the formation of diaryl ethers, which can be adapted for the synthesis of this compound.[1] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[1] Traditionally, the reaction requires high temperatures and stoichiometric amounts of copper.[1]

While a specific protocol for the Ullmann synthesis of this compound is not as commonly cited as the Williamson synthesis, the general principles can be applied. The reaction would involve the coupling of a benzyl halide with phenol in the presence of a copper catalyst and a base.

Detailed Experimental Protocol: Representative Ullmann-Type Diaryl Ether Synthesis[3]

Materials:

-

Aryl halide (e.g., 4-chloronitrobenzene as a representative activated aryl halide)

-

Phenol

-

Potassium hydroxide

-

Copper catalyst (e.g., copper powder or a copper salt)

-

High-boiling polar solvent (e.g., N-methylpyrrolidone, nitrobenzene, or dimethylformamide)[1]

Procedure:

-

In a reaction vessel equipped with a reflux condenser, combine the aryl halide, phenol, potassium hydroxide, and the copper catalyst in a high-boiling polar solvent.[1]

-

Heat the reaction mixture to a high temperature (often in excess of 210°C) and maintain it for several hours.[1]

-

Monitor the reaction by a suitable analytical method.

-

After completion, cool the reaction mixture.

-

Pour the mixture into water and extract the product with an organic solvent (e.g., toluene or diethyl ether).

-

Wash the organic extract with an aqueous base to remove unreacted phenol, followed by water.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the diaryl ether by distillation or recrystallization.

Note: The reactivity in Ullmann-type reactions is highly dependent on the nature of the aryl halide and the phenol, with electron-withdrawing groups on the aryl halide generally facilitating the reaction.[1]

Multi-Step Synthesis from Benzene and Phenol

Historically, this compound could also be synthesized from the basic aromatic hydrocarbons, benzene and phenol, through a multi-step process. This route is less direct but illustrates the preparation of the necessary precursors from fundamental starting materials. The final step of this sequence is a Williamson ether synthesis.

The synthesis involves two main branches:

-

Preparation of Benzyl Chloride from Benzene:

-

Friedel-Crafts Alkylation: Benzene is first converted to toluene by reaction with a methyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

Free Radical Halogenation: Toluene is then subjected to free radical chlorination to produce benzyl chloride.

-

-

Formation of Sodium Phenoxide from Phenol:

-

Phenol is treated with a strong base, such as sodium hydroxide or sodium hydride, to generate the sodium phenoxide salt.

-

Finally, the prepared benzyl chloride and sodium phenoxide are reacted together via the Williamson ether synthesis as described previously.

Quantitative Data Summary

| Synthesis Method | Key Reagents | Typical Solvent | Temperature | Typical Yield | Reference |

| Classical Williamson | Phenol, Sodium, Benzyl Chloride | Absolute Ethanol | Reflux | 80% | [1] |

| Phase-Transfer Catalysis | Phenol, NaOH, Benzyl Chloride, Quaternary Ammonium Salt | Multiphase (often no organic solvent) | Varies (milder than classical) | up to 91% | [2] |

| Ullmann Condensation | Phenol, Benzyl Halide, Copper Catalyst, Base | High-boiling polar solvents | >210°C | Varies | [1] |

| One-Pot (Modern) | Phenylboronic acid, H₂O₂, Choline hydroxide, Benzyl bromide | Water | 20°C | 99% | [3] |

Signaling Pathways and Experimental Workflows

Williamson Ether Synthesis Workflow

References

Fundamental Reactivity of Benzyl Phenyl Ether with Common Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenyl ether (BPE), with the chemical structure C₆H₅CH₂OC₆H₅, is a key structural motif found in various organic molecules and serves as a crucial model compound in lignin chemistry. Its reactivity is of significant interest in fields ranging from organic synthesis and catalysis to biomass valorization. The ether linkage, flanked by a benzylic and a phenyl group, exhibits distinct chemical behaviors when subjected to a variety of common reagents. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, detailing its reactions with acids, bases, oxidizing agents, and reducing agents. The information presented herein is supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in their understanding and application of BPE chemistry.

Cleavage of the Ether Bond

The cleavage of the C-O bond in this compound is a primary area of its reactivity, with two main pathways being prevalent: hydrogenolysis and acid-catalyzed cleavage.

Hydrogenolysis

Catalytic hydrogenolysis is a highly effective method for cleaving the benzylic C-O bond of this compound, typically yielding toluene and phenol as the major products. This reaction is of great interest, particularly in the context of lignin depolymerization.

Reaction Scheme: C₆H₅CH₂OC₆H₅ + H₂ --(Catalyst)--> C₆H₅CH₃ + C₆H₅OH

Commonly employed catalysts include palladium and nickel supported on various materials like carbon, alumina, and silica.

Quantitative Data for Hydrogenolysis of this compound

| Catalyst | Support | Temperature (°C) | Time (h) | Conversion (%) | Toluene Yield (%) | Phenol Yield (%) | Reference |

| Pd | Activated Carbon (AC) | 25 | 2 | 100 | 98.4 | 94.5 | [1] |

| Ni | - | 250 | 6 | 100 | 43 | 14 | |

| NiMo (sulfided) | Pillared Clay | 300 | 6 | 100 | 30 | 30 |

Experimental Protocol: Hydrogenolysis of this compound with Pd/C

This procedure describes the selective cleavage of the C–O bond in this compound under mild conditions.[1]

-

Materials: this compound (100 mg), 5% Pd/AC catalyst (10 mg), Methanol (20 mL).

-

Apparatus: A high-pressure stainless-steel autoclave with a magnetic stirrer.

-

Procedure:

-

The autoclave is charged with this compound, Pd/AC catalyst, and methanol.

-

The reactor is sealed and purged with H₂ several times to remove air.

-

The reactor is pressurized with H₂ to 0.1 MPa.

-

The reaction mixture is stirred at 25°C for 2 hours.

-

After the reaction, the reactor is cooled and depressurized.

-

The catalyst is removed by filtration.

-

The filtrate is analyzed by gas chromatography (GC) to determine the conversion and product yields.

-

Logical Relationship: Hydrogenolysis of this compound

Caption: Hydrogenolysis of this compound to toluene and phenol.

Acid-Catalyzed Cleavage

Strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), readily cleave the ether bond of this compound. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the stability of the benzylic carbocation, the cleavage typically occurs via an Sₙ1-like mechanism, yielding phenol and benzyl halide.

Reaction Scheme: C₆H₅CH₂OC₆H₅ + HX --(Heat)--> C₆H₅OH + C₆H₅CH₂X (where X = Br, I)

Experimental Protocol: Cleavage of this compound with HBr

This procedure is a general method for the cleavage of ethers using a strong acid.

-

Materials: this compound (1 equivalent), 48% aqueous hydrobromic acid (excess).

-

Apparatus: Round-bottom flask equipped with a reflux condenser.

-

Procedure:

-

This compound is dissolved in a suitable solvent like acetic acid or used neat if liquid.

-

An excess of 48% aqueous HBr is added to the flask.

-

The mixture is heated to reflux for several hours (the reaction progress can be monitored by TLC).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography or distillation to isolate phenol and benzyl bromide.

-

Signaling Pathway: Acid Cleavage of this compound

Caption: Sₙ1-like mechanism for the acid cleavage of this compound.

Oxidation Reactions

The benzylic C-H bonds in this compound are susceptible to oxidation by various oxidizing agents. The outcome of the reaction depends on the strength and nature of the oxidant used.

Oxidation with Potassium Permanganate (KMnO₄)

Strong oxidizing agents like potassium permanganate are expected to oxidize the benzylic carbon of this compound. Based on the reactivity of similar benzyl ethers, the primary product is likely to be phenyl benzoate, formed through the oxidation of the benzylic carbon to a carboxyl group, followed by esterification with the phenoxy group.

Expected Reaction Scheme: C₆H₅CH₂OC₆H₅ + KMnO₄ --(Heat)--> C₆H₅COOC₆H₅

Experimental Protocol: Oxidation of Benzyl Methyl Ether with KMnO₄

This protocol for a related benzyl ether suggests the conditions applicable to this compound.[2]

-

Materials: Benzyl methyl ether (1 equivalent), Potassium permanganate (excess), a phase transfer catalyst (e.g., a crown ether or a quaternary ammonium salt), dichloromethane.

-

Apparatus: Round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Procedure:

-

Benzyl methyl ether is dissolved in dichloromethane.

-

Potassium permanganate and a catalytic amount of the phase transfer catalyst are added.

-

The mixture is stirred vigorously at room temperature or gentle reflux.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution) until the purple color disappears.

-

The mixture is filtered to remove manganese dioxide.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The product, methyl benzoate, is purified by distillation or chromatography. A similar procedure with this compound is expected to yield phenyl benzoate.

-

Oxidation with N-Halosuccinimides

N-halosuccinimides, such as N-chlorosuccinimide (NCS), can oxidize this compound, typically yielding the corresponding ester as the major product.

Quantitative Data for Oxidation with NCS

| Substrate | Oxidant | Conditions | Product | Reference |

| This compound | NCS | aq. Acetic acid, HCl, 45°C | Phenyl benzoate |

Experimental Protocol: Oxidation of this compound with NCS

This procedure outlines the kinetic study and product analysis for the oxidation of this compound with NCS.

-

Materials: this compound, N-chlorosuccinimide (NCS), Hydrochloric acid (HCl), Sodium perchlorate (NaClO₄), Acetic acid, Water.

-

Procedure for Product Analysis:

-

A reaction mixture containing an excess of the substrate (this compound) over NCS in the presence of HCl and NaClO₄ is prepared in aqueous acetic acid.

-

The reaction is allowed to proceed to completion by keeping it in a thermostat at 45°C for 3-4 hours.

-

The solution is cooled and extracted with diethyl ether.

-

The ether layer is washed several times with water and dried with anhydrous sodium sulfate.

-

The product is identified as the corresponding ester by spot tests and IR spectroscopy.

-

Experimental Workflow: Oxidation of this compound

Caption: General workflow for the oxidation of this compound.

Electrophilic Aromatic Substitution

The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution. The phenoxy group (-OPh) is an ortho-, para-directing and activating group, while the benzyl group (-CH₂Ph) is a weakly activating, ortho-, para-directing group. Therefore, electrophilic attack is expected to occur predominantly on the phenyl ring attached to the oxygen atom at the ortho and para positions.

Rearrangement reactions of this compound catalyzed by Lewis acids like AlBr₃ also demonstrate a strong preference for substitution at the ortho position of the phenol ring.[3]

Quantitative Data for Rearrangement of this compound

| Solvent | Ortho:Para Product Ratio | Reference |

| 1,2,4-Trichlorobenzene | ~11 | [3] |

| Nitrobenzene | ~4.7 | [3] |

Experimental Protocol: General Procedure for Nitration of an Aromatic Ether

This is a general procedure that can be adapted for the nitration of this compound.[4]

-

Materials: this compound (1 equivalent), Concentrated nitric acid (1 equivalent), Concentrated sulfuric acid (catalyst and solvent).

-

Apparatus: Erlenmeyer flask, stir bar, ice-water bath.

-

Procedure:

-

Place concentrated sulfuric acid in an Erlenmeyer flask and cool it in an ice-water bath with stirring for about 10 minutes.

-

Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it in the ice bath.

-

Add the this compound to the cold sulfuric acid.

-

Keeping the flask in the ice-bath, add the cold nitrating mixture dropwise over about 5 minutes while stirring.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol) for purification.

-

The product mixture can be analyzed by NMR spectroscopy to determine the ratio of ortho and para isomers.

-

Reduction Reactions

Birch Reduction

The Birch reduction is a method for the reduction of aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. For aryl ethers, the reduction typically occurs on the aromatic ring, leading to a non-conjugated diene. In the case of this compound, both rings are potential substrates for reduction. The phenoxy-substituted ring is expected to be more readily reduced due to the electron-donating nature of the ether oxygen.

Expected Reaction Scheme: The reduction of the phenyl ether ring would lead to a cyclohexadiene derivative, which upon acidic workup could hydrolyze to a cyclohexenone.

Reactivity with Organometallic Reagents

Strong bases, such as organolithium reagents, can deprotonate the benzylic position of benzyl ethers due to the increased acidity of the benzylic protons. This forms a stabilized carbanion that can then react with various electrophiles, allowing for functionalization at the benzylic carbon.

Reaction Scheme: C₆H₅CH₂OC₆H₅ + n-BuLi → [C₆H₅CH(Li)OC₆H₅] + C₄H₁₀

Conclusion

This compound exhibits a rich and varied reactivity profile. The ether linkage is susceptible to cleavage by both catalytic hydrogenolysis and strong acids, providing routes to valuable phenolic and aromatic compounds. The benzylic position is a site for oxidation and deprotonation, enabling further functionalization. The electron-rich nature of the phenoxy-substituted ring makes it a target for electrophilic aromatic substitution, primarily at the ortho and para positions. Understanding these fundamental reactivities is essential for the effective manipulation of this important chemical entity in various research and development endeavors. This guide provides a foundational understanding, supported by experimental data and protocols, to aid scientists in leveraging the chemistry of this compound.

References

Benzyl Phenyl Ether: A Technical Guide to its Application as a Model Compound in Lignin Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lignin, an abundant aromatic biopolymer, represents a significant and underutilized renewable resource for the production of valuable chemicals and biofuels. Its complex, irregular structure, however, presents considerable challenges for efficient depolymerization. To overcome this, researchers extensively use model compounds that represent the key linkages within the lignin polymer. This technical guide focuses on benzyl phenyl ether (BPE), the primary model compound for the α-O-4 aryl-ether linkage. Due to its relatively low bond dissociation energy, the α-O-4 linkage is a principal target in lignin degradation strategies. This document provides an in-depth overview of BPE's role in studying various degradation pathways, detailed experimental protocols, and quantitative data on catalytic performance, serving as a vital resource for professionals in the field.

Introduction: The Role of this compound in Lignin Valorization

Lignin is one of the three main components of lignocellulosic biomass, comprising 15-30% of its dry weight.[1] It is a complex, three-dimensional amorphous polymer composed of phenylpropanoid units linked by various ether and carbon-carbon bonds.[2] The most common of these linkages is the β-O-4 ether bond, followed by other significant linkages including the α-O-4 bond. The valorization of lignin into low-molecular-weight aromatic chemicals is a key goal for establishing sustainable biorefineries.[2]

The inherent complexity and heterogeneity of native lignin make it difficult to study degradation mechanisms and catalyst performance systematically.[2] Therefore, model compounds that contain specific linkages found in lignin are employed to simplify these studies. This compound (BPE) is widely used to represent the α-O-4 aryl-ether linkage.[3][4] This bond is considered one of the most labile C-O bonds in the lignin structure, making it a critical target for depolymerization strategies.[4] By studying the cleavage of BPE, researchers can gain fundamental insights into reaction mechanisms, catalyst selectivity, and process optimization for breaking down complex lignin polymers into valuable aromatic monomers like phenol and toluene.[3][5]

References

Solubility of Benzyl Phenyl Ether in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of benzyl phenyl ether in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility assessments based on chemical principles and available data for analogous compounds. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data in a laboratory setting. This guide is intended to be a valuable resource for scientists and professionals working with this compound in synthesis, purification, and formulation.

Introduction to this compound

This compound, with the chemical formula C₁₃H₁₂O, is an aromatic ether that consists of a phenyl group and a benzyl group linked by an oxygen atom. It is a solid at room temperature with a melting point of 39-41°C and a boiling point of 286-287°C. This compound is of interest in various chemical applications, including as a model compound in lignin and coal research due to the representation of the α-O-4 ether linkage. Understanding its solubility is crucial for its effective use in chemical reactions, purification processes such as recrystallization, and in the formulation of products.

Qualitative and Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. However, based on its chemical structure—comprising two aromatic rings and an ether linkage—a qualitative assessment of its solubility can be made using the principle of "like dissolves like." this compound is a relatively nonpolar molecule, suggesting good solubility in nonpolar and moderately polar aprotic solvents, and poor solubility in highly polar, protic solvents like water.

The following table summarizes the expected qualitative solubility of this compound at ambient temperature (approximately 20-25°C), along with any available quantitative data found in the literature.

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | Water | Insoluble[1][2][3] | Data not available |

| Alcohols | Methanol | Soluble | Data not available |

| Ethanol | Soluble[4] | Data not available | |

| Ethers | Diethyl Ether | Very Soluble[4] | Data not available |

| Tetrahydrofuran (THF) | Very Soluble | Data not available | |

| Ketones | Acetone | Soluble | Data not available |

| Esters | Ethyl Acetate | Soluble | Data not available |

| Aromatic Hydrocarbons | Toluene | Very Soluble | Data not available |

| Benzene | Soluble[4] | Data not available | |

| Halogenated Solvents | Dichloromethane (DCM) | Very Soluble | Data not available |

| Chloroform | Very Soluble | Data not available | |

| Alkanes | Hexane | Sparingly Soluble | Data not available |

Experimental Protocol for Solubility Determination

To obtain precise and reproducible quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details a generalized procedure based on the widely accepted shake-flask method, which is suitable for determining the solubility of a solid solute in an organic solvent.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps and PTFE septa

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or FID)

3.2. Experimental Workflow

The general workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: Workflow for the experimental determination of this compound solubility.

3.3. Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study may be necessary to determine the time required to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand in the thermostat for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected sample through a syringe filter (pre-warmed to the experimental temperature) to remove any remaining solid particles. This step should be performed quickly to minimize temperature changes and solvent evaporation.

-

Accurately dilute the filtered sample with a known volume of the solvent in a volumetric flask.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC-FID).

-

Analyze the diluted sample under the same conditions and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

3.4. Considerations for Accuracy

-

Temperature Control: Maintaining a constant and accurately known temperature is critical as solubility is temperature-dependent.

-

Purity of Materials: The purity of both this compound and the solvents will affect the solubility measurements.

-

Equilibrium Time: Ensure that sufficient time is allowed for the system to reach equilibrium.

-

Prevention of Solvent Loss: Tightly seal all vials and handle samples quickly to prevent solvent evaporation, which would lead to erroneously high solubility values.

Conclusion

References

The Thermal Stability and Decomposition of Benzyl Phenyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenyl ether (BPE), a molecule featuring a benzylic ether linkage, serves as a crucial model compound in various fields of chemical research. Its structural motif is representative of the α-O-4 ether linkage found in lignin, making its decomposition behavior of significant interest in biomass valorization and biofuel development. Furthermore, understanding the thermal lability of such ethers is pertinent in the context of drug design and development, where molecular stability under physiological and storage conditions is paramount. This technical guide provides an in-depth analysis of the thermal stability and decomposition pathways of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing reaction mechanisms.

Thermal Decomposition Pathways

The thermal decomposition of this compound can proceed through several pathways, largely dependent on the reaction conditions such as temperature, pressure, and the presence of solvents or catalysts. The primary decomposition routes involve the homolytic cleavage of the C-O ether bond, leading to the formation of benzyl and phenoxy radicals. These highly reactive intermediates can then undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and rearrangement.

In the presence of a hydrogen-donating solvent like tetralin, the primary products are toluene and phenol, formed by the stabilization of the initial radical species. Under hydrolysis conditions in high-temperature liquid water, benzyl alcohol and phenol are the main products.[1][2] Catalytic conditions can significantly alter the product distribution, with hydrogenolysis over metal catalysts favoring the formation of toluene and phenol.[3]

Key Decomposition Products

The major products observed from the thermal decomposition of this compound under various conditions are summarized below:

-

Toluene and Phenol: Resulting from the cleavage of the ether linkage and subsequent hydrogen abstraction by the benzyl and phenoxy radicals, respectively. This is a dominant pathway in the presence of hydrogen donors.

-

Benzyl Alcohol: A primary product of hydrolysis in high-temperature water.[1]

-

Rearrangement Products: Intramolecular rearrangement of the initial radical pair can lead to the formation of 2- and 4-benzylphenol.

-

Recombination Products: Self-recombination of benzyl radicals can form bibenzyl, though this is less common in the presence of efficient hydrogen donors.

Quantitative Decomposition Data

The following tables summarize key quantitative data from various studies on the thermal decomposition of this compound.

Table 1: Kinetic Parameters for the Thermal Decomposition of this compound

| Condition | Temperature Range (°C) | Activation Energy (Ea) | Pre-exponential Factor (A) | Rate Law | Reference |

| In excess Tetralin (liquid phase) | 260 - 440 | 53.2 kcal/mol | 10^15.2 s⁻¹ | First-order | [4] |

| Hydrolysis in high-temperature water | 220 - 250 | 150.3 ± 12.5 kJ/mol | Not Reported | First-order | [1] |

Table 2: Product Distribution from the Decomposition of this compound under Various Conditions

| Condition | Temperature (°C) | Toluene Yield (%) | Phenol Yield (%) | Benzyl Alcohol Yield (%) | Other Major Products (Yield %) | Reference |

| Pyrolysis in Tetralin | 350 | Major Product | Major Product | - | - | [4] |

| Hydrolysis in High-Temperature Liquid Water | 220 - 250 | - | >75.7 (selectivity) | >82.8 (selectivity) | - | [1] |

| Microwave-assisted with ZrP–Pd/C catalyst | 200 | - | 47.32 (selectivity) | - | Benzyl alcohol (part of total yield with phenol was 26.91% with ZrP) | [5] |

| Solvolysis in aqueous methanol with high-pressure CO₂ | 300 | Present | Present | Present | Benzyl methyl ether (16.1 ± 0.3) | [6] |

Experimental Protocols

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This technique is instrumental in identifying the volatile products of thermal decomposition.

Objective: To identify the fragmentation pattern of this compound upon rapid heating in an inert atmosphere.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 0.1-1.0 mg) is placed in a pyrolysis sample cup.

-

Pyrolyzer Setup: The pyrolyzer is coupled to the injector of a gas chromatograph. The pyrolysis temperature is set to the desired value (e.g., 600 °C).

-

Pyrolysis: The sample is rapidly heated in an inert gas stream (e.g., Helium). The thermal energy causes the molecule to fragment.

-

Chromatographic Separation: The volatile pyrolysis products are swept into the GC column. The column temperature is programmed to separate the different components of the product mixture. A typical program might be: hold at 40 °C for 3 minutes, then ramp at 4 °C/min to 280 °C and hold for 3 minutes.[7]

-

Mass Spectrometric Detection: The separated components are introduced into a mass spectrometer for identification based on their mass spectra. The MS is typically operated in electron-ionization (EI) mode at 70 eV.[7]

-

Data Analysis: The resulting chromatogram (pyrogram) shows peaks corresponding to the different decomposition products. The mass spectrum of each peak is compared to a library (e.g., NIST) for identification.[7]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal stability and to measure the heat flow associated with thermal transitions.

Objective: To determine the onset of decomposition and the enthalpy changes associated with the thermal degradation of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is placed in an aluminum DSC pan.[8] An empty, hermetically sealed pan is used as a reference.[8]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program and atmosphere (e.g., nitrogen) are set.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 50 °C to 400 °C).[9]

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting DSC curve plots heat flow versus temperature. An exothermic peak indicates a decomposition process. The onset temperature of this peak is taken as the decomposition temperature. The area under the peak can be used to calculate the enthalpy of decomposition.

Visualizing Decomposition Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the primary thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

Conclusion

The thermal stability and decomposition of this compound are governed by a complex interplay of reaction conditions. The primary decomposition event is the homolytic cleavage of the ether bond, leading to radical intermediates. The fate of these radicals dictates the final product distribution, which can be tuned by the choice of solvent and the use of catalysts. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers working with this important model compound. A thorough understanding of these decomposition pathways is essential for applications ranging from biomass conversion to the rational design of stable pharmaceutical compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic cleavage of C–O linkages in this compound assisted by microwave heating - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Solvolysis of this compound in high-temperature aqueous methanol solution under high-pressure carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. Thermal analysis: basic concept of differential scanning ... [degruyterbrill.com]

Quantum Chemical Calculations for Benzyl Phenyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenyl ether (BPE) serves as a crucial model compound in computational chemistry and catalysis research, primarily for its representation of the α-O-4 ether linkage found in lignin. The cleavage of this bond is a key step in the valorization of biomass into biofuels and valuable aromatic chemicals. Understanding the conformational landscape, electronic structure, and reaction mechanisms of BPE at a quantum mechanical level is paramount for designing efficient catalytic systems and predicting its behavior in complex chemical environments. This guide provides a technical overview of the application of quantum chemical calculations to elucidate the structural and reactive properties of this compound.

Conformational Analysis

The conformational flexibility of this compound, arising from the rotation around its C-O bonds, gives rise to several conformers with distinct energies and geometries. High-level quantum chemical calculations are instrumental in identifying the most stable conformers and understanding the potential energy surface.

Computational Methodology for Conformational Analysis

A common and effective approach for the conformational analysis of BPE involves geometry optimizations using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its balance of accuracy and computational cost. A split-valence basis set, such as 6-31G(d), which includes polarization functions on heavy atoms, is typically sufficient for obtaining reliable geometries. For more accurate energy evaluations, a larger basis set like 6-311++G(d,p), incorporating diffuse functions and polarization functions on hydrogen atoms, is recommended.

Experimental Protocol: Geometry Optimization

-

Input Structure Generation: A starting 3D structure of this compound is generated using a molecular builder.

-

Computational Method Selection: The calculation is set up using a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan). The B3LYP functional with the 6-31G(d) basis set is selected for the initial geometry optimization.

-

Optimization Algorithm: A quasi-Newton optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is employed to locate the minimum energy structure.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer.

-

Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is performed on the optimized geometry using a larger basis set, such as 6-311++G(d,p).

Key Conformers and Relative Energies

Computational studies have identified two primary low-energy conformers of this compound: a non-planar C₁ conformer and a planar Cₛ conformer. The C₁ conformer, where the phenyl ring of the benzyl group is twisted out of the plane of the C-O-C bond, is generally found to be the global minimum. The energy difference between these conformers is very small, on the order of a few meV, suggesting that both will be present at room temperature.

| Conformer | Point Group | Relative Energy (kcal/mol) | Key Dihedral Angle (C-O-C-C) |

| 1 | C₁ | 0.00 | ~60° |

| 2 | Cₛ | ~0.14 | 0° |

Note: Relative energies are illustrative and can vary slightly with the level of theory and basis set used.

Below is a diagram illustrating the conformational landscape of this compound.

Optimized Geometries

The geometry optimization provides detailed information about bond lengths, bond angles, and dihedral angles for each stable conformer. These parameters are crucial for understanding the steric and electronic effects within the molecule.

Optimized Geometric Parameters (B3LYP/6-31G(d))

Below are representative tables of optimized geometric parameters for the C₁ conformer of this compound.

Table 1: Selected Bond Lengths

| Bond | Length (Å) |

| C(phenyl)-O | 1.365 |

| O-C(benzyl) | 1.428 |

| C(benzyl)-C(phenyl) | 1.510 |

| C-H (benzyl CH₂) | 1.095 |

Table 2: Selected Bond Angles

| Angle | Angle (°) |

| C(phenyl)-O-C(benzyl) | 118.5 |

| O-C(benzyl)-C(phenyl) | 108.2 |

| H-C(benzyl)-H | 108.0 |

Table 3: Key Dihedral Angles

| Dihedral Angle | Angle (°) |

| C-C-O-C | 178.2 |

| C-O-C-C | 65.4 |

Reaction Mechanisms: C-O Bond Cleavage

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions, such as the catalytic cleavage of the C-O bond in this compound. These calculations can map out the entire reaction pathway, including reactants, products, intermediates, and transition states.

Hydrogenolysis of this compound

The hydrogenolysis of this compound is a key reaction in lignin depolymerization, yielding valuable products like toluene and phenol. DFT calculations can be used to model this reaction on a catalyst surface or in the presence of a catalyst model.

Experimental Protocol: Transition State Calculation

-

Reactant and Product Optimization: The geometries of the reactants (BPE and H₂) and products (toluene and phenol) are optimized using the chosen level of theory (e.g., B3LYP/6-31G(d)).

-

Initial Transition State Guess: An initial guess for the transition state geometry is generated. This can be done using various methods, such as a linear synchronous transit (LST) or quadratic synchronous transit (QST) approach, or by manually modifying the geometry along the expected reaction coordinate.

-

Transition State Optimization: The transition state optimization is performed using an algorithm like the Berny algorithm. This process locates a first-order saddle point on the potential energy surface.

-

Frequency Analysis: A frequency calculation is performed on the optimized transition state geometry. A single imaginary frequency confirms that the structure is a true transition state. The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to connect the transition state to the corresponding reactants and products, verifying that the correct reaction pathway has been identified.

The following diagram illustrates a simplified workflow for a transition state calculation.

Transition State Properties

The transition state for the C-O bond cleavage in this compound would involve the elongation of the C-O bond and the formation of new bonds with hydrogen atoms from the catalyst surface. The calculated activation energy, which is the energy difference between the transition state and the reactants, is a critical parameter for predicting the reaction rate.

Table 4: Hypothetical Transition State Data for BPE Hydrogenolysis

| Parameter | Value |

| Activation Energy (kcal/mol) | 25.0 |

| Imaginary Frequency (cm⁻¹) | -450 |

| Key Bond Length (C-O) (Å) | 2.150 |

Note: These values are illustrative for a hypothetical transition state and will vary depending on the specific catalyst and reaction conditions modeled.

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory, provide powerful insights into the fundamental properties of this compound. From determining the preferred conformations and their geometric parameters to elucidating complex reaction mechanisms like C-O bond cleavage, these computational tools are invaluable for researchers in catalysis, materials science, and drug development. The ability to model and predict molecular behavior at the electronic level accelerates the design of new technologies and the understanding of intricate chemical processes.

Unraveling the Solid-State Architecture of Benzyl Phenyl Ether: A Technical Guide to Crystal Structure Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the crystal structure of benzyl phenyl ether. To date, a solved crystal structure for this compound has not been publicly reported in crystallographic databases. This document outlines the necessary experimental protocols, from synthesis and crystallization to X-ray diffraction analysis, to elucidate its three-dimensional atomic arrangement. Understanding the solid-state conformation of this ether is crucial for researchers in materials science and drug development, as its structural motifs can influence physicochemical properties and molecular interactions.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for designing appropriate crystallization experiments.

| Property | Value |

| Molecular Formula | C₁₃H₁₂O |

| Molecular Weight | 184.23 g/mol |

| Melting Point | 39-41 °C |

| Boiling Point | 286-287 °C |

| Appearance | White to pale cream crystals or powder |

| Solubility | Insoluble in water; soluble in many organic solvents such as ethanol, ether, and benzene. |

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, beginning with the synthesis of high-purity material, followed by crystallization to obtain single crystals suitable for X-ray diffraction analysis.

I. Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis.

Materials:

-

Phenol

-

Sodium hydroxide (or metallic sodium)

-

Benzyl chloride (or benzyl bromide)

-

Absolute ethanol

-

Diethyl ether

-

5% Sodium carbonate solution

-

Calcium chloride (anhydrous)

Procedure:

-

Preparation of Sodium Phenoxide: Dissolve 0.25 gram-equivalents of metallic sodium in 300 mL of absolute ethanol. To this solution, add a solution of phenol in a small amount of absolute ethanol.

-

Reaction: To the sodium phenoxide solution, add 0.2 moles of benzyl chloride. The mixture is then heated under reflux with stirring for approximately 5 hours, ensuring the exclusion of moisture.

-

Work-up: After the reaction is complete, distill off the majority of the ethanol. The cooled residue is then poured into 100 mL of 5% sodium carbonate solution.

-

Extraction: Extract the organic phase multiple times with diethyl ether. Wash the combined ether extracts with water and dry over anhydrous calcium chloride.

-

Purification: Evaporate the solvent. The resulting crude product can be purified by fractional distillation or recrystallization from ethanol to yield pure this compound.

II. Crystallization of this compound

Obtaining high-quality single crystals is the most critical and often the most challenging step. Several methods can be employed, and screening of various solvents and conditions is typically necessary.

General Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) in a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent. The process can be slowed further by placing the vial in a cooler environment.

-

Slow Cooling: Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote the growth of single crystals. The slower the cooling rate, the larger and higher quality the crystals are likely to be.

-

Vapor Diffusion: This is a highly successful method for growing single crystals from small amounts of material.

-

Dissolve the this compound in a small amount of a moderately volatile solvent (e.g., toluene, chloroform) in a small, open vial.

-

Place this inner vial inside a larger, sealed container (e.g., a jar or beaker with a lid) that contains a small amount of a more volatile solvent in which the compound is less soluble (e.g., hexane, pentane, or diethyl ether).

-

The vapor from the more volatile anti-solvent will slowly diffuse into the solution containing the compound, reducing its solubility and inducing crystallization.

-

III. Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, their structure can be determined using SC-XRD.

Procedure:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.

-

The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and thermal parameters.

-

Workflow for Crystal Structure Determination

The logical flow of the experimental process for determining the crystal structure of this compound is illustrated in the diagram below.

This guide provides a comprehensive framework for the experimental determination of the crystal structure of this compound. The successful application of these protocols will yield valuable insights into the solid-state conformation and intermolecular interactions of this fundamental ether molecule, contributing to a deeper understanding of its properties and potential applications.

Methodological & Application

Application Note and Detailed Protocol for the Williamson Ether Synthesis of Benzyl Phenyl Ether

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers.[1] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2][3] This application note provides a detailed protocol for the synthesis of benzyl phenyl ether, a valuable intermediate in organic synthesis, through the reaction of a phenoxide with a benzyl halide. The protocol is designed to be safe and efficient for laboratory settings.[4][5]

Reaction and Mechanism

The synthesis of this compound is achieved by the reaction of a phenoxide ion with a benzyl halide, such as benzyl chloride or benzyl bromide.[4][6] The phenoxide is typically generated in situ by treating phenol with a base like sodium hydroxide or sodium metal.[4] The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide in a classic SN2 displacement, yielding this compound and a salt byproduct.[1]

Reaction Scheme

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported procedures for the synthesis of this compound.

| Parameter | Procedure 1 | Procedure 2[7] |

| Phenolic Reactant | Phenol | Phenylboronic acid |

| Benzylating Agent | Benzyl chloride (0.2 mole) | Benzyl bromide (2.0 mmol) |

| Base | Metallic sodium (0.25 g-equivalent) in ethanol | Choline hydroxide (aq. 40-50 wt%, 2.0 mL) |

| Solvent | Absolute ethanol (300 mL) | Water |

| Reaction Temperature | Reflux | 20 °C |

| Reaction Time | 5 hours | 2 hours |

| Yield | 80% | 99% |

| Product Melting Point | 40 °C | Not reported |